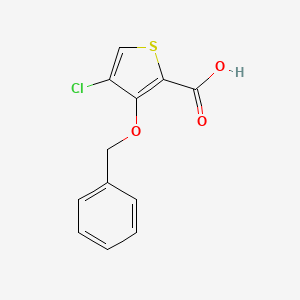

3-(Benzyloxy)-4-chlorothiophene-2-carboxylic acid

Description

Properties

Molecular Formula |

C12H9ClO3S |

|---|---|

Molecular Weight |

268.72 g/mol |

IUPAC Name |

4-chloro-3-phenylmethoxythiophene-2-carboxylic acid |

InChI |

InChI=1S/C12H9ClO3S/c13-9-7-17-11(12(14)15)10(9)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) |

InChI Key |

UATDFSJRTYMOMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(SC=C2Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The Pd-catalyzed carbonylation of 4-chlorothiophene precursors under CO/CO₂ atmosphere (30 atm CO, 5 atm CO₂) achieves >80% conversion to the carboxylic acid derivative. Key parameters include:

Catalytic System :

-

Pd(OAc)₂ (5 mol%)

-

1,10-Phenanthroline ligand (10 mol%)

-

NaHCO₃ (2 equiv) as base

Conditions :

-

Solvent: Dichloromethane/Water (2:1 v/v)

-

Temperature: 100°C

-

Duration: 20–72 h

Example Procedure :

-

Charge a stainless steel autoclave with 4-chloro-3-(benzyloxy)thiophene (10 mmol), Pd(OAc)₂ (0.5 mmol), ligand (1 mmol), and NaHCO₃ (20 mmol).

-

Purge with N₂, then pressurize with CO (30 atm) and CO₂ (5 atm).

-

Heat to 100°C with stirring for 48 h.

-

Filter through silica gel, concentrate, and recrystallize from acetonitrile to obtain the product (yield: 78%, purity: 99%).

Regioselective Benzyloxy Group Introduction

Directed Ortho-Metalation Strategy

A two-step protocol enables precise benzylation at position 3:

Step 1: Lithiation

-

Substrate: 4-Chlorothiophene-2-carbonitrile

-

Base: LDA (2.2 equiv) at −78°C in THF

-

Electrophile: Benzyl chloroformate (1.1 equiv)

-

Yield: 85% of 3-benzyloxy-4-chlorothiophene-2-carbonitrile

Step 2: Hydrolysis

Critical Note: The cyano group acts as a directing group, ensuring meta-benzylation relative to the chlorine atom.

Electrophilic Chlorination at Position 4

N-Chlorosuccinimide (NCS) Mediated Chlorination

Optimized conditions for regioselective chlorination:

-

Substrate: 3-Benzyloxythiophene-2-carboxylic acid

-

Chlorinating agent: NCS (1.05 equiv)

-

Catalyst: FeCl₃ (5 mol%)

-

Solvent: Acetic acid, 50°C, 6 h

Mechanistic Insight : FeCl₃ generates Cl⁺, which undergoes electrophilic attack at the activated position 4 due to the +M effect of the benzyloxy group.

Integrated Synthetic Routes

Route A: Sequential Functionalization

-

Benzylation : 3-Hydroxythiophene-2-carbonitrile → 3-benzyloxy derivative (LDA/THF, 85%)

-

Chlorination : NCS/FeCl₃ in AcOH (92%)

-

Carbonylation : Pd-catalyzed CO/CO₂ (78%)

-

Total yield : 61%

Route B: Late-Stage Carbonylation

-

Chlorination : 3-Benzyloxythiophene → 4-chloro derivative (NCS, 89%)

-

Iodination : NIS/AcOH (position 2, 76%)

-

Carbonylation : Pd-catalyzed (82%)

-

Total yield : 55%

Analytical Characterization

Spectroscopic Data :

Purity Optimization :

Industrial Scalability and Environmental Impact

The Pd-catalyzed route demonstrates scalability with:

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-chlorothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzaldehyde, while reduction of the carboxylic acid group produces the corresponding alcohol.

Scientific Research Applications

3-(Benzyloxy)-4-chlorothiophene-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-chlorothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzyloxy and carboxylic acid groups can interact with various biological molecules, influencing the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Comparison :

- Reactivity: The propenoic acid chain in caffeic acid allows conjugation reactions, while the thiophene carboxylic acid in the target compound may undergo nucleophilic substitution at the chlorine site.

2-(3-Amino-4-chlorobenzoyl)benzoic Acid

Core Structure: Benzophenone derivative with a benzoic acid group. Key Features:

- Substituents: Amino and chlorine on the benzoyl moiety, carboxylic acid at position 2.

Comparison :

- Aromatic System : The benzoic acid core is less electron-rich than the thiophene ring, altering reactivity in electrophilic substitutions.

- Functional Groups: The amino group in this compound enables hydrogen bonding and amidation, while the benzyloxy group in the target compound may participate in ether cleavage or SN2 reactions.

Azetidine-2-carboxylic Acid and Other Heterocycles

Core Structure : Azetidine (4-membered saturated ring) or benzothiazole derivatives.

Key Features :

- Substituents : Carboxylic acid (azetidine), trifluoromethyl, or amine groups (benzothiazoles).

- Applications: Azetidine-2-carboxylic acid is used as a cyclic amino acid analog; benzothiazoles serve as intermediates in agrochemicals .

Comparison :

- Ring Strain vs. Aromaticity : Azetidine’s strained ring increases reactivity, while the thiophene’s aromaticity enhances stability.

- Electronic Effects : The trifluoromethyl group in benzothiazoles is strongly electron-withdrawing, similar to the chlorine in the target compound, which may direct electrophilic attacks.

Comparative Data Table

Key Research Findings and Limitations

- Electronic Properties : The thiophene ring’s sulfur atom increases electron density compared to benzene, favoring electrophilic substitutions at specific positions.

- Substituent Effects : Chlorine’s electron-withdrawing nature enhances the acidity of the carboxylic acid group, while benzyloxy contributes steric bulk.

- Limitations : Direct data on the target compound are absent in the provided evidence; comparisons rely on structural analogs. Contradictions arise in solubility predictions (e.g., benzyloxy vs. hydroxyl groups), necessitating experimental validation.

Biological Activity

3-(Benzyloxy)-4-chlorothiophene-2-carboxylic acid is an organic compound characterized by its thiophene structure, which is significant due to its diverse biological activities. This compound, with the molecular formula C12H9ClO3S and a molecular weight of 268.72 g/mol, possesses a unique combination of functional groups that contribute to its reactivity and potential therapeutic effects. The following sections delve into the biological activities associated with this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The structural features of 3-(Benzyloxy)-4-chlorothiophene-2-carboxylic acid include:

- Thiophene Ring : A five-membered ring containing sulfur, which enhances the compound's electronic properties.

- Carboxylic Acid Group : Imparts acidity and potential for hydrogen bonding.

- Benzyloxy Group : Enhances lipophilicity and may influence the binding affinity to biological targets.

Biological Activities

Research indicates that thiophene derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Compounds similar to 3-(Benzyloxy)-4-chlorothiophene-2-carboxylic acid have demonstrated effectiveness against a range of bacteria and fungi. For instance, studies have shown that thiophene derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria through mechanisms involving disruption of cell membrane integrity and interference with metabolic pathways.

- Antioxidant Properties : Thiophene derivatives are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress. This activity is often assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).

- Cholinesterase Inhibition : There is emerging evidence that compounds like 3-(Benzyloxy)-4-chlorothiophene-2-carboxylic acid may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter degradation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of 3-(Benzyloxy)-4-chlorothiophene-2-carboxylic acid and its biological activity is crucial for drug design. The presence of the benzyloxy group enhances lipophilicity, which may improve membrane permeability and bioavailability. The carboxylic acid moiety is vital for interaction with biological targets, influencing binding affinity and selectivity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(Benzyloxy)-4-chlorothiophene-2-carboxylic acid | Thiophene ring, benzyloxy group, carboxylic acid | Antimicrobial, antioxidant, cholinesterase inhibition |

| 4-Chlorothiophene-2-carboxylic acid | Lacks benzyloxy group | Limited biological activity |

| Methyl 3-chlorothiophene-2-carboxylate | Methyl ester instead of carboxylic acid | Different reactivity |

Case Studies

- Antimicrobial Efficacy : A study evaluating various thiophene derivatives found that those with electron-withdrawing groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the chlorine atom in 3-(Benzyloxy)-4-chlorothiophene-2-carboxylic acid was noted to increase potency due to its electron-withdrawing effects.

- Cholinesterase Inhibition : In vitro studies demonstrated that compounds structurally related to 3-(Benzyloxy)-4-chlorothiophene-2-carboxylic acid showed significant inhibition of AChE with IC50 values in the low micromolar range. This suggests potential therapeutic applications in cognitive disorders .

Q & A

Q. What are the common synthetic routes for preparing 3-(Benzyloxy)-4-chlorothiophene-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A typical route involves Suzuki-Miyaura coupling of a benzyloxy-substituted boronic ester with a chlorothiophene precursor, followed by oxidation of the thiophene ring to introduce the carboxylic acid group. Ultrasound-assisted synthesis (20–40 kHz) can improve reaction efficiency by enhancing mixing and reducing reaction time . Optimization includes controlling temperature (60–80°C), using Pd(PPh₃)₄ as a catalyst, and maintaining anhydrous conditions. Post-synthesis, acidic hydrolysis (e.g., 6M HCl) ensures deprotection of ester intermediates. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, thiophene protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 298.03).

- HPLC : Purity >95% is achieved using reverse-phase chromatography with UV detection at 254 nm .

- Elemental Analysis : Matches calculated C, H, N, S content within 0.3% error .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during electrophilic substitution on the thiophene ring?

- Methodological Answer : Regioselectivity is influenced by electron-donating groups (e.g., benzyloxy) directing electrophiles to the α-position. Computational modeling (DFT at B3LYP/6-31G* level) predicts charge distribution, guiding reagent choice. For example, nitration with HNO₃/Ac₂O at 0°C favors substitution at the 5-position, avoiding steric hindrance from the 4-chloro group . Kinetic vs. thermodynamic control is assessed via time-resolved NMR .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For instance, the LUMO localization at C-5 of the thiophene ring suggests susceptibility to palladium-catalyzed couplings. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS to optimize reaction free energy .

Q. How should researchers resolve contradictions in spectroscopic data for derivatives?

- Methodological Answer : Conflicting NMR signals may arise from rotamers or tautomers. Variable-temperature NMR (VT-NMR, -40°C to 80°C) identifies dynamic processes. X-ray crystallography (e.g., monoclinic P21 space group) provides definitive stereochemical assignments . Discrepancies in mass spectra are addressed via isotopic pattern analysis and tandem MS/MS fragmentation .

Q. What solvent systems and catalysts improve yield in multi-step syntheses?

- Methodological Answer :

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in Friedel-Crafts steps .

- Catalysts : PdCl₂(dppf) enhances coupling efficiency (yield >80%) compared to Pd(OAc)₂. Microwave irradiation (150°C, 20 min) accelerates steps prone to decomposition .

Data Analysis and Experimental Design

Q. How do researchers design stability studies under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24h. Monitor degradation via HPLC peak area reduction.

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition onset (>200°C). Accelerated aging at 60°C for 7 days simulates long-term storage .

Q. What methods validate the compound’s role as a ligand in coordination chemistry?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.